N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-22(17-7-2-3-8-17)26(24,25)18-11-9-14(10-12-18)19(23)21-16-6-4-5-15(20)13-16/h4-6,9-13,17H,2-3,7-8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTYOMQOPSHCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of Sulfamoyl Chloride: Cyclopentylmethylamine reacts with chlorosulfonic acid to form cyclopentyl(methyl)sulfamoyl chloride.
Amide Bond Formation: The final step involves coupling the bromophenyl derivative with the sulfamoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products like sulfoxides or sulfones.
Reduction: Formation of reduced products like amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Inhibition of NTPDases
Recent studies have highlighted the potential of sulfamoyl-benzamide derivatives, including N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in purinergic signaling pathways, which play critical roles in various physiological and pathological processes.
- Case Study : A study demonstrated that certain sulfamoyl-benzamide compounds exhibited potent inhibitory effects on NTPDase isoforms, with IC₅₀ values in the low micromolar range. For instance, related compounds showed IC₅₀ values ranging from 0.72 μM to 2.88 μM against different isoforms of NTPDases, indicating a promising therapeutic potential for conditions such as cancer and inflammatory diseases .
Antimicrobial Activity
The presence of the bromine atom in the structure has been associated with enhanced antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
- Case Study : In vitro evaluations revealed that derivatives containing a sulfamoyl group exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of a cyclopentyl group was found to improve lipophilicity, thereby enhancing membrane permeability and overall antibacterial efficacy .
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.
- Case Study : A comparative analysis of various benzamide derivatives showed that those with sulfamoyl substitutions demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the benzamide scaffold can significantly influence their pharmacological profiles.
| Structural Modification | Effect on Activity |
|---|---|
| Bromine substitution | Enhanced antimicrobial activity |
| Cyclopentyl group | Increased lipophilicity and membrane permeability |
| Sulfamoyl group | Potent inhibition of NTPDases |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfamoyl group could form hydrogen bonds or ionic interactions with active sites, while the bromophenyl group might engage in hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl-Benzamide Scaffolds
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Molecular Formula : C20H23N3O5S
- Key Features : Cyclohexyl(ethyl)sulfamoyl group at the benzamide para position and a 1,3,4-oxadiazole ring with a furan substituent.
- Activity : Demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the importance of the sulfamoyl group in enzyme interaction .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Molecular Formula : C24H24N4O4S
- Key Features : Benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl-substituted oxadiazole.
- Activity : Antifungal activity against C. albicans with an IC50 of 12.5 μM, attributed to the sulfamoyl group’s role in targeting redox enzymes .
4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide (BE17683)
- Molecular Formula : C20H23N3O6S
- Key Features : Identical sulfamoyl group to the target compound but with a 2-methoxy-4-nitrophenyl substituent.
- Activity: Not explicitly reported, but nitro and methoxy groups typically influence electron-withdrawing effects and solubility .
- Comparison : The nitro group in BE17683 may increase metabolic instability compared to the bromine in the target compound, which is more resistant to oxidation.
Halogenated Benzamide Derivatives
N-(3-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 24)
- Molecular Formula : C23H20BrN2O
- Key Features: 3-bromophenyl group and a dihydroisoquinolinylmethyl substituent.
- Activity : Tested for anti-Aβ aggregation in Alzheimer’s research, with moderate activity .
- Comparison: The sulfamoyl group in the target compound may offer stronger hydrogen-bonding capacity than the dihydroisoquinoline moiety, favoring interactions with polar enzyme active sites.
N-(4-Bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 22)
- Molecular Formula : C23H19BrFN2O
- Key Features : Dual halogen (Br, F) substitution on the phenyl ring.
- Activity : Lower yield (40%) and unremarkable activity in anti-Aβ aggregation assays .
- Comparison : Fluorine’s electronegativity may alter electronic properties compared to the single bromine in the target compound, affecting binding kinetics.
Sulfonamide and Sulfamoyl Derivatives
N-(3-Bromophenyl)-3-methylbenzenesulfonamide
- Molecular Formula: C13H12BrNO2S
- Key Features : Simple sulfonamide with a 3-bromophenyl group.
- Activity: Not reported, but sulfonamides are known for antibacterial and carbonic anhydrase inhibitory effects .
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30)
- Molecular Formula : C21H17ClFN2O4S
- Key Features : Chlorine and fluorine substituents with a sulfamoyl-phenethyl chain.
- Activity : 57% inhibition of PD-L1, a promising immune checkpoint target .
- Comparison : The target compound’s cyclopentyl group may improve hydrophobic interactions in enzyme pockets compared to Compound 30’s linear phenethyl chain.
Key Structural and Functional Insights
Impact of Substituents on Bioactivity
- Halogen Effects : Bromine’s bulky size and polarizability enhance van der Waals interactions and halogen bonding, as seen in Compound 24 and the target compound .
- Sulfamoyl vs. Sulfonamide : Sulfamoyl groups (N–SO2–N) offer dual hydrogen-bonding sites, critical for enzyme inhibition (e.g., thioredoxin reductase in LMM5/LMM11) .
- Cycloalkyl Groups : Cyclopentyl and cyclohexyl substituents modulate lipophilicity and steric effects, influencing membrane permeability and target engagement .
Comparative Data Table
Biological Activity
N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activity and pharmacological applications. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
1. Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H21BrN2O3S
- Molecular Weight: 444.36 g/mol
The synthesis typically involves:
- Formation of Sulfamoyl Chloride: Cyclopentylmethylamine reacts with chlorosulfonic acid.
- Amide Bond Formation: Coupling the bromophenyl derivative with sulfamoyl chloride using a base like triethylamine.
The biological activity of this compound is hypothesized to be linked to its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group may facilitate hydrogen bonding or ionic interactions with active sites, while the bromophenyl group could engage in hydrophobic interactions, enhancing binding affinity.
2.2 Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidiabetic Activity: Some sulfamoyl benzamide derivatives have shown promise as glucokinase activators, which may aid in glucose metabolism .
- Inhibition of Ectonucleotidases: A study focused on sulfamoyl-benzamides demonstrated selective inhibition of human ectonucleotidases (h-NTPDases), suggesting potential applications in treating metabolic disorders .
3.1 Antidiabetic Activity Study
A recent study synthesized novel sulfamoyl benzamide derivatives and evaluated their antidiabetic activity. The results indicated that certain derivatives effectively activated glucokinase, leading to improved glucose homeostasis in diabetic models .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential glucokinase activator | |
| Other sulfamoyl derivatives | Inhibited h-NTPDases |
3.2 Neuroleptic Activity Research
Another investigation into benzamide derivatives highlighted their neuroleptic properties. Compounds were evaluated for their inhibitory effects on stereotyped behavior in animal models, revealing correlations between structural modifications and enhanced activity .
4. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-sulfamoyl benzamide | Chlorine substitution | Antimicrobial activity |
| N-(3-bromophenyl)-sulfamoyl benzamide | Bromine substitution | Potential enzyme inhibitor |
The presence of bromine in this compound may enhance its reactivity compared to chlorine-substituted analogs, potentially leading to distinct biological interactions.
5. Conclusion
This compound exhibits significant potential as a pharmacophore in drug development. Its unique structural characteristics suggest it may interact effectively with various biological targets, warranting further exploration into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
